4',4'''-(Thiophene-2,5-diyl)bis(([1,1'-biphenyl]-4-carbonitrile))
Overview
Description
4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) is an organic compound that features a thiophene core with two biphenyl carbonitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) typically involves the Sonogashira coupling reaction. This method is well-established for creating carbon-carbon bonds between an aryl halide and an alkyne. The reaction is carried out under an inert atmosphere, usually argon, and involves the use of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and bases like diisopropylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) involves its interaction with various molecular targets and pathways. The compound’s thiophene core and biphenyl carbonitrile groups allow it to participate in π-π stacking interactions, which are crucial for its electronic properties. These interactions enable the compound to function effectively in organic electronic devices by facilitating charge transport and improving device performance .
Comparison with Similar Compounds
Similar Compounds
- 4,4’- (Thiophene-2,5-diylbis (ethyne-2,1-diyl))bis (1-methyl-1-pyridinium) Iodide
- 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide
- 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol
Uniqueness
4’,4’‘’-(Thiophene-2,5-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) is unique due to its specific combination of a thiophene core and biphenyl carbonitrile groups. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and optoelectronics. Compared to similar compounds, it offers enhanced stability and better performance in electronic devices .
Properties
IUPAC Name |
4-[4-[5-[4-(4-cyanophenyl)phenyl]thiophen-2-yl]phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2S/c31-19-21-1-5-23(6-2-21)25-9-13-27(14-10-25)29-17-18-30(33-29)28-15-11-26(12-16-28)24-7-3-22(20-32)4-8-24/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKCDSVDILWDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(C=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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